molecular formula C16H10BrCl3N2O5 B5761037 (E)-4-[(E)-2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2,3-DICHLORO-2-BUTENOIC ACID

(E)-4-[(E)-2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2,3-DICHLORO-2-BUTENOIC ACID

Cat. No.: B5761037
M. Wt: 496.5 g/mol
InChI Key: LHIDMWWXCVHGOF-UMGIQMQYSA-N
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Description

(E)-4-[(E)-2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2,3-DICHLORO-2-BUTENOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(E)-2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2,3-DICHLORO-2-BUTENOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds The process often begins with the halogenation of phenol derivatives to introduce bromine and chlorine atoms This is followed by the formation of a furan ring and subsequent coupling with hydrazine derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(E)-2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2,3-DICHLORO-2-BUTENOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-4-[(E)-2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2,3-DICHLORO-2-BUTENOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-[(E)-2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2,3-DICHLORO-2-BUTENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-[(E)-2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2,3-DICHLORO-2-BUTENOIC ACID is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E,4E)-4-[[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carbonyl]hydrazinylidene]-2,3-dichlorobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl3N2O5/c17-8-1-3-12(10(18)5-8)26-7-9-2-4-13(27-9)15(23)22-21-6-11(19)14(20)16(24)25/h1-6H,7H2,(H,22,23)(H,24,25)/b14-11+,21-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIDMWWXCVHGOF-UMGIQMQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C(=O)NN=CC(=C(C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C(=O)N/N=C/C(=C(/C(=O)O)\Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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